3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
Description
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and a propanoic acid moiety.
Properties
IUPAC Name |
3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)2-4-15-7-5-14(6-8-15)3-1-9(16)17/h1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWTZQSHLPSLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3,3,3-trifluoropropyl bromide, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property may contribute to its biological activities, such as antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group but differs in its boronic acid functionality.
Methyl 3,3,3-Trifluoropropionate: Shares the trifluoropropyl group but is an ester rather than a piperazine derivative.
4-(Trifluoromethyl)hydrocinnamic acid: Contains a trifluoromethyl group and a propanoic acid moiety but lacks the piperazine ring.
Uniqueness
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is unique due to its combination of a piperazine ring with a trifluoropropyl group and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNO
- Molar Mass : 254.25 g/mol
- CAS Number : 1479233-55-0
- Density : 1.223 g/cm³
Structural Representation
The compound features a piperazine moiety substituted with a trifluoropropyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes in the body. Specifically, studies have shown that piperazine derivatives can act as antagonists for certain neurotransmitter receptors, including:
- Serotonin Receptors : These compounds may modulate serotonergic pathways, influencing mood and anxiety.
- Dopamine Receptors : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.
Pharmacological Effects
The pharmacological profile of this compound suggests various therapeutic potentials:
- Antidepressant Activity : By modulating serotonin levels, this compound may exhibit antidepressant effects.
- Anti-anxiety Properties : Its interaction with GABAergic systems could provide anxiolytic benefits.
- Neuroprotective Effects : Some studies suggest that similar piperazine derivatives may protect neuronal cells from oxidative stress.
Study 1: Antidepressant Efficacy
A study involving a series of piperazine derivatives demonstrated that compounds with trifluoropropyl substitutions showed enhanced binding affinity for serotonin receptors compared to their non-substituted counterparts. This suggests potential antidepressant activity mediated through serotonergic pathways .
Study 2: Neuroprotective Mechanisms
Research has indicated that certain piperazine derivatives can inhibit oxidative stress-induced neuronal damage in vitro. The mechanism appears to involve the modulation of glutathione levels and reduction of reactive oxygen species (ROS) .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of piperazine compounds highlighted that the trifluoropropyl group significantly enhances the lipophilicity and receptor binding affinity of the molecule. This structural modification is crucial for developing more potent neuroactive agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 254.25 g/mol |
| Density | 1.223 g/cm³ |
| CAS Number | 1479233-55-0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
